2-(2,3-Dimethylanilino)acetohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2370-46-9 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)acetohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-7-4-3-5-9(8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) |
InChI Key |
KMERSGBLYOPGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)NN)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,3 Dimethylanilino Acetohydrazide and Derivatives
Conventional Synthetic Pathways
Conventional methods for synthesizing acetohydrazide derivatives are characterized by well-established, step-wise procedures that typically involve the use of ester intermediates and are often conducted under reflux conditions to drive the reactions to completion.
A common and reliable method for the synthesis of N-substituted acetohydrazides involves a two-step process. This pathway begins with the formation of an ester precursor, which is subsequently converted to the desired hydrazide.
The first step typically involves the reaction of a substituted aniline (B41778), such as 2,3-dimethylaniline (B142581), with an alpha-halo ester, like ethyl chloroacetate (B1199739). nih.gov This nucleophilic substitution reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide byproduct. The resulting intermediate is an N-arylglycine ester.
In the second step, this ester precursor is treated with hydrazine (B178648) hydrate (B1144303). nih.gov The hydrazino group (-NHNH2) displaces the alkoxy group (-OR) of the ester in a condensation reaction to form the final acetohydrazide product. nih.gov Ethanol (B145695) is frequently used as the solvent for this hydrazinolysis step. nih.gov A similar pathway has been successfully used for the synthesis of the related compound 2-(3,4-Dimethylanilino)acetohydrazide. nih.govresearchgate.net
| Step | General Reaction | Key Reagents | Typical Solvent |
|---|---|---|---|
| 1: Esterification | Substituted Aniline + Halo-ester → Ester Precursor | 2,3-Dimethylaniline, Ethyl chloroacetate, Triethylamine | Tetrahydrofuran (B95107) (THF) nih.gov |
| 2: Hydrazinolysis | Ester Precursor + Hydrazine Hydrate → Acetohydrazide | Ethyl [(2,3-dimethylphenyl)amino]acetate, Hydrazine hydrate | Ethanol nih.gov |
To ensure sufficient reaction rates and achieve high yields, conventional synthetic pathways for acetohydrazides heavily rely on heating the reaction mixture under reflux. orgsyn.org This technique involves heating the reaction to the boiling point of the solvent and condensing the resulting vapors back into the reaction flask, allowing the reaction to be conducted at a constant, elevated temperature for extended periods without loss of solvent.
For instance, the synthesis of the ester precursor from 3,4-dimethylaniline (B50824) and ethyl chloroacetate is performed by refluxing the components in a solvent like tetrahydrofuran (THF). nih.gov Similarly, the subsequent conversion to 2-(3,4-dimethylanilino)acetohydrazide is achieved by refluxing the ester intermediate with hydrazine hydrate in ethanol. nih.gov The synthesis of other hydrazide derivatives also employs refluxing in ethanol for several hours to ensure the reaction goes to completion. nih.gov Reaction times can vary, often requiring monitoring by techniques like Thin Layer Chromatography (TLC) to determine the point of completion. nih.gov
Advanced and Green Synthetic Approaches
In response to the growing need for sustainable and efficient chemical manufacturing, advanced synthetic methods have been developed. These approaches, including microwave-assisted synthesis and solvent-free catalytic reactions, offer significant advantages over conventional protocols by reducing reaction times, energy consumption, and waste generation.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.net
The synthesis of hydrazide derivatives, which might take several hours under conventional reflux, can often be completed in a matter of minutes using microwave irradiation. researchgate.netresearchgate.net For example, the condensation of hydrazides with aldehydes to form N'-substituted acetohydrazide derivatives has been achieved in 1-2 minutes at 180 W. researchgate.net This rapid, efficient method often leads to high yields and cleaner reaction profiles. nih.govnih.gov
| Method | Typical Reaction Time | Conditions | Reference |
|---|---|---|---|
| Conventional Reflux | Hours (e.g., 4h) | Boiling solvent (e.g., Ethanol) | nih.gov |
| Microwave-Assisted | Minutes (e.g., 1-10 min) | Microwave irradiation (e.g., 180 W) | researchgate.netresearchgate.net |
A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Solvent-free, or solid-state, reactions offer a significant environmental advantage by minimizing waste. rsc.org These reactions can be facilitated by grinding the reactants together or by heating them in the absence of a solvent. researchgate.net Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net
The use of catalysts is another key strategy for improving the efficiency and sustainability of chemical synthesis. langholmandcanonbieschools.dumgal.sch.uk Catalysts can enable reactions to proceed under milder conditions, such as lower temperatures, and can be used in small amounts. rsc.org In some modern synthetic protocols, reusable ionic liquids have been employed as effective and mild basic catalysts for multi-component reactions to produce heterocyclic compounds under solvent-free conditions at elevated temperatures (e.g., 80 °C). rsc.org Such catalytic, solvent-free approaches represent a highly efficient and environmentally friendly alternative to traditional methods. rsc.org
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. wordpress.com The goal of synthetic design is to maximize atom economy, thereby minimizing the generation of waste byproducts. jocpr.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants and multiplying by 100%. scranton.eduprimescholars.com
Computational and Quantum Chemical Investigations of 2 2,3 Dimethylanilino Acetohydrazide
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations
Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational quantum mechanical methods used to approximate solutions to the Schrödinger equation for many-electron systems. DFT, in particular, is widely used for its balance of accuracy and computational cost, with hybrid functionals like B3LYP being a popular choice for organic molecules. researchgate.net These calculations can predict a molecule's geometric and electronic properties before it is even synthesized.
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, predicting stable bond lengths, bond angles, and dihedral (torsion) angles. For a flexible molecule like 2-(2,3-Dimethylanilino)acetohydrazide, which has several rotatable single bonds, conformational analysis is performed to identify the most stable conformers.
In related hydrazide structures, studies have shown that intramolecular hydrogen bonds, such as between an N-H group and a carbonyl oxygen (C=O), play a significant role in stabilizing a specific conformation, often leading to the formation of a planar five- or six-membered ring motif. iucr.org For this compound, a similar N-H···O intramolecular bond within the acetohydrazide moiety would be expected to be a dominant feature of its most stable conformation. The orientation of the 2,3-dimethylphenyl group relative to the acetohydrazide side chain is determined by the torsion angles around the C-N bond, which would be optimized to minimize steric hindrance. Comparisons between computationally optimized geometries and experimental data from X-ray crystallography, where available, are used to validate the chosen theoretical method. nih.gov
Interactive Table: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values for this compound would require a specific computational study.
| Parameter | Bond/Angle | Typical DFT (B3LYP) Value |
| Bond Length | C=O | ~1.23 Å |
| N-N | ~1.39 Å | |
| C-N (Anilino) | ~1.41 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-N | ~118° | |
| Dihedral Angle | C-C-N-C | Variable (Defines Conformation) |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and the energy required for the lowest-energy electronic excitation. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. ekb.eg It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., around the carbonyl oxygen).
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., around the acidic hydrazide and amine protons).
Green: Regions of neutral or near-zero potential (e.g., around the hydrocarbon portions of the phenyl ring).
For this compound, the MEP map would highlight the electronegative character of the carbonyl oxygen and the electropositive nature of the N-H protons, identifying them as key sites for hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
In a molecule like this compound, NBO analysis would likely reveal significant delocalization from the lone pair orbitals of the oxygen and nitrogen atoms into the antibonding orbitals (π) of adjacent carbonyl and phenyl groups. These n→π and π→π* interactions are key to understanding the electronic communication through the molecular framework and the planarity of the hydrazide group.
Analysis of Intermolecular Interactions
In the solid state, molecules are organized into a crystal lattice through a network of intermolecular forces. Understanding these interactions is vital for predicting crystal packing and material properties.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to color-code the regions involved in different types of contacts.
Complementary to the Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (di). These plots allow for the quantitative decomposition of the surface into contributions from specific atom pairs. For this compound, the most significant contacts would likely be:
H···H contacts: Typically the largest contribution, appearing as a large, diffuse region in the center of the plot.
O···H/H···O contacts: Appearing as sharp, distinct spikes, indicative of strong hydrogen bonds.
C···H/H···C contacts: Present as "wings" on the plot, representing weaker C-H···π or other van der Waals interactions.
Interactive Table: Typical Contributions to the Hirshfeld Surface for Hydrazide Derivatives This table illustrates the type of data obtained from Hirshfeld analysis. Actual values for this compound would require a specific crystallographic and computational study.
| Contact Type | Typical Percentage Contribution | Appearance on Fingerprint Plot |
| H···H | 40-55% | Large central cloud |
| O···H | 15-25% | Sharp, symmetrical spikes |
| C···H | 10-20% | Asymmetrical "wings" |
| N···H | 5-10% | Spikes (often overlapping with O···H) |
| C···C | <5% | Indicates π-π stacking |
Molecular Dynamics (MD) Simulations in Interfacial Systems
No specific data is available in the reviewed literature for this compound.
Chemical Reactivity and Reaction Mechanisms of 2 2,3 Dimethylanilino Acetohydrazide Scaffold
Hydrazide Functional Group Reactivity
The reactivity of the hydrazide functional group, -CONHNH₂, is central to the synthetic utility of 2-(2,3-Dimethylanilino)acetohydrazide. Theoretical studies on the parent acetohydrazide molecule indicate that the nitrogen atom of the central -NH- moiety is planar with an sp2 character, while the terminal -NH₂ group's nitrogen atom is predicted to have a pyramidal sp3 structure. chemicalbook.com This structural arrangement influences the group's chemical behavior.
The terminal -NH₂ group is a potent nucleophile, making it the primary site for reactions. A classic example of this reactivity is the Schiff-base reaction, where the hydrazide readily reacts with carbonyl compounds like aldehydes and ketones. chemicalbook.com Furthermore, the hydrazide moiety can undergo acylation. For instance, reactions with acetic acid under reflux conditions can lead to N-acetylation on the terminal amino group. nih.gov This inherent reactivity allows the this compound scaffold to be a versatile building block in organic synthesis.
Derivatization Reactions: Formation of Hydrazones and Heterocyclic Systems
The nucleophilic nature of the terminal amine in this compound is extensively utilized for derivatization. These reactions primarily involve condensations with carbonyls to form hydrazones, which can then serve as intermediates for constructing more complex heterocyclic structures.
A cornerstone of hydrazide chemistry is the condensation reaction with aldehydes and ketones to yield hydrazones. nih.govnaturalspublishing.com This reaction involves the nucleophilic attack of the terminal -NH₂ group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. vanderbilt.edulibretexts.org The reaction proceeds via a tetrahedral intermediate, which then eliminates a molecule of water to form the stable hydrazone product, characterized by the azomethine (-C=N-NH-C=O) linkage. libretexts.org
These reactions are typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or dioxane, often with a catalytic amount of acid. nih.govnih.gov The resulting hydrazones are often stable, crystalline solids. nih.gov The formation of hydrazones from this compound with various aromatic and aliphatic aldehydes and ketones provides a library of derivatives with diverse structural features.
Table 1: Generalized Synthesis of Hydrazones from this compound
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Ethanol, Reflux | Hydrazone |
This table illustrates the general condensation reaction. R and R' can be various alkyl or aryl groups.
Hydrazones derived from this compound are valuable precursors for the synthesis of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. ijper.orgnih.gov These heterocycles are formed through intramolecular cyclization reactions, which typically involve dehydration or oxidative processes.
Several methods are established for the conversion of acid hydrazides and their derivatives into 1,3,4-oxadiazoles:
Cyclization of Diacylhydrazines: One common route involves reacting the starting hydrazide with an acyl chloride to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide, or thionyl chloride to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.govmdpi.comnih.gov
Reaction with Carbon Disulfide: The hydrazide can be treated with carbon disulfide in an alcoholic solution of potassium hydroxide. This reaction proceeds via a dithiocarbazate intermediate, which upon heating undergoes cyclization to form a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov
Oxidative Cyclization of Hydrazones: N'-arylidenecarbohydrazides (hydrazones) can be cyclized into 1,3,4-oxadiazoles using various oxidizing agents. A classic method employs bromine in glacial acetic acid. nih.gov More modern approaches utilize hypervalent iodine reagents. organic-chemistry.org
Table 2: Common Synthetic Pathways to 1,3,4-Oxadiazoles from Hydrazide Precursors
| Precursor | Reagents | Product Type |
| Acid Hydrazide + Acyl Chloride | 1. Base (e.g., Pyridine) 2. Dehydrating Agent (e.g., POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole |
| Acid Hydrazide | CS₂, KOH, Ethanol | 5-Substituted-1,3,4-oxadiazole-2-thiol |
| Hydrazone | Oxidizing Agent (e.g., Br₂/AcOH, I(III) reagents) | 2,5-Disubstituted-1,3,4-oxadiazole |
Theoretical Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers significant insights into the reaction pathways and electronic properties of molecules like this compound and its derivatives. nih.gov Such theoretical studies can elucidate the stability of reaction intermediates, transition states, and final products, providing a deeper understanding of the reaction mechanisms. nih.gov
For the hydrazone derivatives, DFT studies can predict molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO). The energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of a molecule's electron-donating ability. nih.gov A higher HOMO energy suggests a greater capacity to donate electrons, which is crucial in mechanisms involving single electron transfer. nih.gov These calculations can help rationalize the reactivity and potential antioxidant activity of hydrazones derived from the title compound.
Furthermore, theoretical analysis of the hydrazide moiety itself has been used to understand its conformational preferences and rotational energy barriers. chemicalbook.com Such studies confirm the planarity of the core amide-like structure and the flexibility of the terminal amino group, which corroborates the experimental observations of its reactivity in condensation and cyclization reactions.
Supramolecular Chemistry and Self Assembly of 2 2,3 Dimethylanilino Acetohydrazide Analogues
Design Principles for Supramolecular Assemblies
The design of supramolecular assemblies from organic molecules like acetohydrazide derivatives is guided by fundamental principles of molecular recognition and interaction. nih.govresearchgate.net The primary drivers for the self-organization of these compounds are the predictable and directional non-covalent forces they can establish. The key to their assembly lies in the strategic placement of hydrogen bond donors and acceptors, as well as aromatic surfaces capable of engaging in stacking interactions. thieme-connect.de
For hydrazide derivatives, the core design elements are:
Hydrogen Bond Donors and Acceptors: The hydrazide group (-CONHNH₂) is a powerful motif for directing assembly. It contains N-H groups that act as hydrogen bond donors and a carbonyl oxygen (C=O) that is an excellent hydrogen bond acceptor. nih.gov The anilino N-H group also provides an additional hydrogen bond donor site.
Aromatic Rings: The dimethylphenyl group provides a platform for π-π stacking and C-H···π interactions. The positions of the methyl groups on the aniline (B41778) ring can influence the steric hindrance and the electronic nature of the aromatic ring, thereby fine-tuning the geometry and strength of these interactions.
Molecular Flexibility: The torsional freedom around the various single bonds in the molecule allows it to adopt specific conformations that facilitate optimal packing and maximize intermolecular interactions in the solid state. nih.gov
By modifying the substituents on the aromatic ring or altering the hydrazide portion of the molecule, it is possible to manipulate the resulting supramolecular structures, leading to the formation of predictable one-, two-, or three-dimensional networks. nih.govchemrxiv.org
Role of Hydrogen Bonding and π-π Interactions in Crystal Packing
The crystal structures of 2-(2,3-dimethylanilino)acetohydrazide analogues are predominantly stabilized by a network of hydrogen bonds, with π-π interactions also playing a significant role in the packing of some derivatives.
π-π and C-H···π Interactions: While strong hydrogen bonds often dominate, weaker interactions involving the aromatic rings are also critical for consolidating the crystal packing. In derivatives such as 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide, C-H···π interactions are observed, linking molecular chains into a more complex three-dimensional network. nih.goviucr.org However, in some simpler analogues like 2-(2-Methylanilino)-N′-propan-2-ylidene)acetohydrazide, no significant C-H···π or π-π stacking interactions are present, indicating that their role is highly dependent on the specific molecular conformation and the steric environment created by the substituents. nih.gov The planarity of the hydrazide bridge and the dihedral angles between the various ring systems are crucial in determining whether molecules can orient themselves favorably for such interactions. researchgate.net For instance, in 2-(3,4-Dimethylanilino)acetohydrazide, the hydrazide group is nearly planar, which facilitates the formation of layered structures. nih.gov
| Compound | Interaction Type | Description | Supramolecular Motif | Reference |
|---|---|---|---|---|
| 2-(3,4-Dimethylanilino)acetohydrazide | Intermolecular N-H···O | Forms a 2D polymeric network | - | nih.govnih.gov |
| 2-(3,4-Dimethylanilino)acetohydrazide | Intramolecular N-H···N | Contributes to molecular conformation | - | nih.govnih.gov |
| 2-(3,4-Dimethylanilino)acetohydrazide | Intermolecular C-H···N | Further stabilizes the network | - | nih.govnih.gov |
| 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide | Intermolecular N-H···O | Links molecules into inversion dimers | R²₂(8) ring | nih.gov |
| 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide | Intramolecular N-H···O | Consolidates molecular conformation | S(5) ring | nih.gov |
| 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide | Intermolecular N-H···O | Generates chains parallel to the c-axis | - | nih.goviucr.org |
| 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide | Intermolecular C-H···O and C-H···π | Link chains into a 3D network | - | nih.goviucr.org |
Formation of One-, Two-, and Three-Dimensional Supramolecular Networks
The interplay of the intermolecular forces described above governs the assembly of acetohydrazide analogues into supramolecular networks of varying dimensionality.
One-Dimensional (1D) Networks: The formation of simple 1D chains is a common motif in related hydrazone structures. researchgate.net For instance, in some benzohydrazone derivatives, N-H···O hydrogen bonds link molecules head-to-tail, propagating a linear chain. researchgate.net
Two-Dimensional (2D) Networks: More complex hydrogen-bonding patterns can give rise to 2D sheets. A clear example is 2-(3,4-Dimethylanilino)acetohydrazide, where intermolecular N-H···O hydrogen bonds extend to form an infinite two-dimensional polymeric network. nih.govnih.gov These layered structures are further stabilized by weaker C-H···N interactions between the sheets. nih.gov The assembly into 2D layers is a known strategy in supramolecular chemistry to create large, ordered surfaces. thieme-connect.deresearchgate.net
Coordination Chemistry of 2 2,3 Dimethylanilino Acetohydrazide and Its Analogues
Ligand Design and Coordination Modes
The design of ligands is a critical first step in the development of new coordination complexes. The 2-(2,3-dimethylanilino)acetohydrazide ligand, with its molecular formula C10H15N3O, possesses multiple potential donor sites that make it an interesting candidate for coordination chemistry. nih.gov The core structure consists of a 2,3-dimethylaniline (B142581) group linked to an acetohydrazide moiety. This combination of a substituted aromatic ring and a flexible hydrazide chain allows for a variety of coordination behaviors.
Hydrazides (R-CO-NH-NH2) and their derivatives are known to chelate with transition metals through the carbonyl oxygen and the amino nitrogen atoms, typically forming a stable five-membered ring. daneshyari.com The coordination modes of acetohydrazide-type ligands can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.
In many instances, acetohydrazide ligands act as bidentate chelating agents. For example, in a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197), the ligand coordinates to the metal center through the carbonyl oxygen atom and the amine nitrogen. mdpi.com This bidentate coordination is a common feature among hydrazide-based ligands.
Furthermore, the potential for the deprotonation of the hydrazide group can lead to different coordination modes. For instance, in some complexes, the ligand can coordinate in its neutral form, while in others, it can be deprotonated to act as an anionic ligand. This flexibility allows for the formation of a wide range of complexes with varying stoichiometries and geometries. mdpi.com The presence of the dimethylaniline group in this compound could also influence its electronic properties and steric profile, potentially leading to unique coordination behaviors compared to other acetohydrazide analogues.
The versatility of hydrazide-based ligands is further highlighted by their ability to form Schiff base derivatives. Condensation of the terminal -NH2 group with aldehydes or ketones results in hydrazone ligands, which often exhibit enhanced coordinating ability and can act as multidentate ligands. mdpi.com This derivatization opens up further possibilities for designing ligands with specific coordination preferences.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with acetohydrazide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly impact the nature of the resulting complex.
For instance, the synthesis of metal complexes with a derivative of 2,3-disubstituted quinazolin-4(3H)-ones bearing an acetohydrazide moiety involved refluxing an ethanolic solution of the ligand with the corresponding metal chloride (Co(II), Ni(II), Cu(II)). semanticscholar.org The resulting complexes were obtained as precipitates, which were then filtered, washed, and dried. semanticscholar.org Similarly, lanthanide complexes of a hydrazone Schiff base ligand were synthesized from the reaction of lanthanide(III) nitrates with the ligand, highlighting the broad applicability of these synthetic methods. mdpi.com
The characterization of these metal complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in determining the stoichiometry of the metal-ligand ratio.
Molar Conductance: Measurement of molar conductivity in a suitable solvent helps to determine whether the complex is an electrolyte or non-electrolyte, providing insights into the nature of the coordinated anions. mdpi.com
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the C=O (carbonyl) and N-H (amine) groups upon complexation provides direct evidence of their involvement in coordination. daneshyari.comsemanticscholar.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex.
Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal ion. semanticscholar.org
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. mdpi.com
| Technique | Information Obtained | Reference |
| Elemental Analysis | Stoichiometry of the complex | semanticscholar.org |
| Molar Conductance | Electrolytic nature of the complex | mdpi.com |
| IR Spectroscopy | Identification of ligand donor atoms | daneshyari.comsemanticscholar.org |
| UV-Visible Spectroscopy | Coordination geometry of the metal ion | semanticscholar.org |
| Magnetic Susceptibility | Oxidation state and spin state of the metal ion | semanticscholar.org |
| Thermogravimetric Analysis (TGA) | Thermal stability and presence of solvent molecules | mdpi.com |
Structural Analysis of Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. numberanalytics.com Acetohydrazide-based ligands are excellent candidates for the construction of coordination polymers due to their ability to bridge multiple metal centers.
The structure of a coordination polymer of Ni(II) with 2-(4-bromophenoxy)acetohydrazide was determined by single-crystal X-ray diffraction. mdpi.com The study revealed a polymeric structure where the nickel ion is six-coordinated in a distorted octahedral geometry. mdpi.com The acetohydrazide ligand acts as a bidentate chelator, and bridging is achieved through chloride anions, leading to the formation of a one-dimensional chain. mdpi.com
The dimensionality of coordination polymers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. numberanalytics.com The final structure is influenced by factors such as the coordination geometry of the metal ion, the nature of the ligand, and the presence of hydrogen bonding or other non-covalent interactions. numberanalytics.comijcm.ir
In the case of a related compound, 2-(3,4-dimethylanilino)acetohydrazide, X-ray crystallographic studies revealed the formation of an infinite two-dimensional polymeric network. researchgate.netnih.gov This extended structure is stabilized by intermolecular N-H...O hydrogen bonding. researchgate.netnih.gov This highlights the crucial role of hydrogen bonding in directing the self-assembly process and determining the final supramolecular architecture.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| 2-(3,4-Dimethylanilino)acetohydrazide | Triclinic | P-1 | Two-dimensional polymeric network via N-H...O hydrogen bonding | researchgate.netnih.gov |
| [NiCl2(2-(4-bromophenoxy)acetohydrazide)(2-PrOH)]n | Monoclinic | P21/c | One-dimensional polymeric chain with bridging chloride ions | mdpi.com |
The study of the coordination chemistry of this compound and its analogues provides valuable insights into the design of new materials with potentially interesting properties. While specific research on the coordination chemistry of this compound is limited, the behavior of analogous acetohydrazide ligands suggests that it is a promising candidate for the synthesis of novel metal complexes and coordination polymers.
Applications in Corrosion Science and Materials Protection
Inhibitive Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which organic compounds like 2-(2,3-Dimethylanilino)acetohydrazide protect metals from corrosion is through adsorption onto the metal surface, creating a barrier that isolates the material from the corrosive environment. researchgate.netresearchgate.net This adsorption process can occur through two main pathways: physisorption and chemisorption.
Physisorption (Physical Adsorption): This process involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the metal surface typically carries a positive charge, while the inhibitor molecule can be protonated. The electrostatic attraction between the charged inhibitor and the charged metal surface initiates the adsorption process.
Chemisorption (Chemical Adsorption): This involves stronger bond formation between the inhibitor and the metal. It occurs through the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms. The lone pair electrons on the nitrogen and oxygen atoms within the this compound molecule, as well as the π-electrons of the dimethylphenyl ring, can be donated to the metal's orbitals, forming a stable, coordinated chemical bond. nih.govnih.gov
The adsorption behavior of such inhibitors often follows established adsorption isotherms, such as the Langmuir adsorption isotherm. nih.govwikipedia.orgresearchgate.netresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the metal holds one inhibitor molecule. wikipedia.orgosti.gov The adherence to this isotherm suggests that a combination of physical and chemical adsorption contributes to the formation of the protective film. nih.govresearchgate.net The presence of multiple heteroatoms and aromatic systems in the molecule provides various sites for strong interaction with metal surfaces. nih.gov
Experimental and Theoretical Studies on Corrosion Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which is determined through various experimental and theoretical methods.
Experimental Techniques:
Weight Loss Method: This is a straightforward gravimetric technique where pre-weighed metal coupons are immersed in a corrosive solution with and without the inhibitor for a specific duration. researchgate.neticrc.ac.ir The difference in weight loss is used to calculate the corrosion rate and the inhibitor's efficiency. researchgate.net Studies on similar heterocyclic compounds show that inhibition efficiency generally increases with the concentration of the inhibitor. jmaterenvironsci.com
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process. wiley.com By applying a small amplitude AC signal, it measures the impedance of the metal/solution interface. In the presence of an effective inhibitor like a hydrazide derivative, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed. nih.govrsc.org The larger Rct value indicates a slower corrosion process, while the lower Cdl value suggests the displacement of water molecules by the inhibitor molecules at the interface, thickening the electrical double layer. nih.govresearchgate.net
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). researchgate.net Effective inhibitors cause a significant reduction in the corrosion current density. jmaterenvironsci.com Depending on how the inhibitor affects the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, it can be classified as an anodic, cathodic, or mixed-type inhibitor. nih.govmdpi.com Hydrazide and aniline (B41778) derivatives often act as mixed-type inhibitors, suppressing both reactions. researchgate.netrsc.org
Theoretical Studies (Computational Chemistry):
Density Functional Theory (DFT): DFT calculations are used to correlate the electronic properties of the inhibitor molecule with its performance. trdizin.gov.tr Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated. researchgate.nettrdizin.gov.tr A high EHOMO value suggests a greater tendency to donate electrons to the metal, while a low ELUMO value indicates a capacity to accept electrons from the metal. A small energy gap generally corresponds to higher inhibition efficiency. researchgate.net These calculations help identify the active sites in the molecule responsible for adsorption. nih.gov
Below is a representative table illustrating the type of data obtained from electrochemical studies on corrosion inhibitors similar in structure to this compound.
Table 1: Representative Electrochemical Data for a Corrosion Inhibitor
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | icorr (µA/cm²) | Inhibition Efficiency (η%) |
|---|---|---|---|---|
| 0 (Blank) | 65 | 230 | 510 | - |
| 0.2 | 250 | 155 | 130 | 74.5 |
| 0.4 | 480 | 110 | 68 | 86.7 |
| 0.6 | 750 | 85 | 43 | 91.6 |
| 0.8 | 980 | 70 | 33 | 93.5 |
Surface Characterization of Protected Materials (e.g., SEM, XPS)
To visually and chemically confirm the formation of a protective inhibitor film on the metal surface, various surface analysis techniques are employed.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface morphology. In corrosion studies, SEM images of a metal sample exposed to a corrosive environment without an inhibitor typically show a rough, damaged surface with pits and cracks. icrc.ac.ir In contrast, a sample immersed in the same solution but with an effective inhibitor like this compound would exhibit a significantly smoother and more intact surface, providing clear evidence of protection. nih.govresearchgate.netmdpi.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of the material. nih.govnih.gov After exposing a metal sample to an inhibitor solution, XPS analysis can detect the presence of elements from the inhibitor molecule (such as Carbon, Nitrogen, and Oxygen) on the metal surface. researchgate.netresearchgate.net Deconvoluted XPS spectra can provide information on the chemical bonds formed between the inhibitor and the metal, such as Fe-N or Fe-O bonds, offering direct proof of chemisorption. researchgate.netresearchgate.net This confirms that the inhibitor molecules have adsorbed and formed a protective layer. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(3,4-Dimethylanilino)acetohydrazide |
| Carbon |
| Nitrogen |
Future Research Directions in 2 2,3 Dimethylanilino Acetohydrazide Chemistry
Exploration of Novel Synthetic Methodologies
The conventional synthesis of hydrazides, including acetohydrazide derivatives, typically involves the reaction of esters, acyl chlorides, or anhydrides with hydrazine (B178648). nih.gov A common laboratory-scale method is the hydrazinolysis of an appropriate ethyl ester precursor with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) at room temperature. nih.govnih.gov For instance, the synthesis of similar acetohydrazides has been achieved by stirring the corresponding ethyl acetate (B1210297) derivative with hydrazine hydrate in methanol. cabidigitallibrary.org
Future research will likely focus on developing more efficient, sustainable, and scalable synthetic strategies. Key areas for exploration include:
Catalytic Approaches: Investigating novel catalysts to improve reaction rates and yields for the formation of the hydrazide moiety could lead to more energy-efficient processes. This includes exploring biocatalysis or new organometallic catalysts that can operate under milder conditions.
Flow Chemistry: The transition from batch processing to continuous flow synthesis offers significant advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for 2-(2,3-dimethylanilino)acetohydrazide would allow for precise control over reaction parameters and facilitate large-scale production.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for hydrazide formation compared to conventional heating. nih.gov Optimizing microwave-assisted protocols could provide a rapid and efficient route to this compound and its derivatives.
Alternative Acyl Activation: Research into novel activating groups to replace traditional acyl chlorides or esters could lead to syntheses that avoid harsh reagents and minimize waste. For example, methods involving the transamidation of N-Boc or N-tosyl amides with hydrazine hydrate have shown high yields at room temperature for other hydrazides. nih.gov
These advanced synthetic methodologies are crucial for facilitating broader investigations into the applications of this compound by making the compound more readily accessible.
Advanced Computational Modeling for Material Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding the rational design of new materials. For this compound, advanced computational modeling can pre-emptively assess its potential in various applications by simulating its structural, electronic, and interactive properties.
Density Functional Theory (DFT) is a cornerstone method for these investigations. as-proceeding.com Calculations using DFT, for example with the B3LYP model and a 6-311G(d,p) basis set, can be used to optimize the molecule's geometry and analyze its frontier molecular orbitals (HOMO and LUMO). as-proceeding.com This analysis is critical for understanding the compound's kinetic and chemical stability. as-proceeding.com Furthermore, DFT methods like M05-2X have proven highly accurate in calculating thermodynamic properties such as N-N bond dissociation enthalpies (BDEs) for hydrazides, providing insight into their chemical reactivity. nih.gov
Key computational approaches for future research include:
Molecular Electrostatic Potential (MEP) Analysis: MEP maps reveal the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding. as-proceeding.com
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to quantify the strength of specific intermolecular interactions, such as N–H···O and C–H···O hydrogen bonds, which are critical for the formation of stable crystal structures. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, which is essential for understanding how materials based on this compound might behave in different environments, such as in solution or as part of a larger assembly. tandfonline.com
The table below summarizes the potential applications of these computational methods in designing materials based on this compound.
| Computational Method | Application in Material Design | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, frontier orbitals (HOMO/LUMO), and bond dissociation energies. as-proceeding.comnih.gov | Prediction of chemical reactivity, stability, and electronic properties. |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. as-proceeding.com | Guidance for designing molecules with specific interaction sites for self-assembly. |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions in the solid state. as-proceeding.com | Understanding of crystal packing and polymorphism. |
| QTAIM & CLP-Pixel | Analysis and quantification of the energy of intermolecular interactions like hydrogen bonds. mdpi.com | Identification of the key interactions responsible for stabilizing supramolecular structures. |
| Molecular Dynamics (MD) | Simulation of the movement and conformational changes of molecules over time. tandfonline.com | Insight into the dynamic stability and behavior of polymers or self-assembled systems. |
By leveraging these computational tools, researchers can screen potential derivatives and predict their properties, accelerating the discovery of new functional materials.
Development of New Supramolecular Architectures for Specific Chemical Functions
The hydrazide functional group is an excellent and well-documented building block in supramolecular chemistry due to its strong hydrogen-bonding capabilities. researchgate.netbenthamdirect.com The N-H groups act as hydrogen bond donors, while the carbonyl oxygen and terminal amino group can act as acceptors. This predictable interaction pattern makes the hydrazide moiety a reliable "supramolecular synthon." benthamdirect.com
The structure of this compound is particularly suited for creating complex, self-assembled structures. The hydrazide group provides the primary interaction sites, while the dimethylaniline group can be tuned to influence solubility, steric hindrance, and secondary interactions like π-π stacking. A closely related compound, 2-(3,4-dimethylanilino)acetohydrazide, is known to form an infinite two-dimensional polymeric network in the solid state through intermolecular N—H⋯O hydrogen bonding. nih.gov
Future research in this area should focus on harnessing these properties to create functional supramolecular systems:
Hydrogen-Bonded Assemblies: By modifying substituents on the aniline (B41778) ring or by co-crystallization with other molecules, it is possible to guide the self-assembly of this compound into predictable architectures. Research has shown that hydrazide derivatives can form discrete, highly stable quadruply hydrogen-bonded heterodimers or self-assemble into complex structures like molecular zippers and shape-persistent cyclic hexamers. researchgate.netacs.org
Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the hydrazide group can act as ligands for metal ions. This coordination capability allows for the construction of metal-organic frameworks. Similar diaza-diene ligands have been used to create 1D coordination chains and layered supramolecular structures with metal ions like Mn(II) and Ag(I). figshare.com
Functional Gels and Polymers: The strong, directional hydrogen bonds of the hydrazide group can be used to create supramolecular polymers and gels. researchgate.net These "smart" materials could be designed to respond to external stimuli such as temperature or the introduction of a chemical guest.
The table below outlines the key intermolecular interactions that can be exploited to build these architectures.
| Interaction Type | Participating Atoms/Groups | Potential Supramolecular Architecture |
| N–H···O Hydrogen Bond | Hydrazide N-H and Carbonyl O | 1D chains, 2D sheets, polymeric networks. nih.gov |
| N–H···N Hydrogen Bond | Hydrazide N-H and Terminal Amine N | Dimers, zippers, cyclic structures. researchgate.netacs.org |
| π–π Stacking | Dimethylphenyl rings | Stabilized layered structures, columns. figshare.com |
| Metal Coordination | Carbonyl O, Amine N atoms with metal ions | Metal-Organic Frameworks (MOFs), coordination polymers. figshare.com |
| C–H···O/N Weak Hydrogen Bond | Phenyl/Methyl C-H with O or N atoms | Further stabilization of 3D crystal packing. |
By systematically exploring these interactions, researchers can develop a new generation of supramolecular materials based on this compound with tailored functions for applications in areas such as chemical sensing, catalysis, and controlled release.
Q & A
Q. Structural Methods :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, orthorhombic space groups (e.g., P222) are common for related hydrazides .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., Etter’s rules) to classify intermolecular interactions, which influence crystal packing and stability .
- DFT Calculations : Validate experimental geometries and lattice energies using density functional theory .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of acetohydrazide derivatives?
Q. Advanced SAR Design :
- Substituent Variation : Introduce functional groups (e.g., benzylidene, nitro, or methoxy) at the hydrazide moiety to assess effects on biological targets. For example, 2,3-dimethoxybenzylidene enhances actoprotective activity, while nitro groups may reduce efficacy .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions with targets like monoamine oxidase (MAO) .
How should researchers address contradictions in bioactivity data across different substituents?
Q. Data Contradiction Analysis :
- Control Experiments : Verify purity of derivatives via NMR and elemental analysis to rule out impurities affecting results.
- Target-Specific Assays : Test compounds against multiple isoforms (e.g., MAO-A vs. MAO-B) to identify selectivity trends. For instance, 4-dimethylaminobenzylidene may inhibit MAO-A but not MAO-B .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish substituent effects from experimental noise .
What computational strategies are effective for predicting the binding modes of this compound derivatives?
Q. Computational Workflow :
Molecular Docking : Use software like GOLD or Glide to simulate ligand-receptor interactions (e.g., with MAO or tumor cell targets).
MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability.
QSAR Modeling : Corrogate electronic (e.g., HOMO-LUMO) and steric descriptors with bioactivity data .
How are enzyme inhibition assays (e.g., MAO) optimized for hydrazide derivatives?
Q. Assay Design :
- Fluorometric Kits : Use MAO Activity Assay Kits (e.g., Sigma-Aldrich’s fluorometric tests) with kynuramine as a substrate.
- Kinetic Parameters : Calculate IC values via nonlinear regression of inhibition curves.
- Controls : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as references .
How does polymorphism impact the stability and bioactivity of this compound?
Q. Polymorphism Analysis :
- Crystallographic Screening : Identify polymorphs via solvent-drop grinding and DSC.
- Hydrogen Bond Networks : Compare packing motifs (e.g., dimeric vs. chain arrangements) to assess thermodynamic stability.
- Bioavailability Testing : Perform dissolution studies in simulated gastric fluid to correlate crystal form with solubility .
What validation protocols ensure reproducibility in crystallographic and spectroscopic data?
Q. Validation Framework :
- Cross-Validation : Compare X-ray structures with DFT-optimized geometries (RMSD < 0.05 Å).
- Spectroscopic Consistency : Match H/C NMR shifts to computed chemical shifts (e.g., using ACD/Labs).
- Peer Review : Deposit crystallographic data in the Cambridge Structural Database (CSD) for independent verification .
How can the low toxicity of hydrazide derivatives be systematically evaluated?
Q. Toxicity Profiling :
- In Vitro Assays : Test for cytotoxicity in HEK-293 cells using MTT assays.
- In Silico Prediction : Apply ADMET tools (e.g., ProTox-II) to estimate LD and hepatotoxicity risks.
- Metabolic Stability : Assess hepatic microsomal degradation rates to predict in vivo safety .
What green chemistry approaches improve the sustainability of acetohydrazide synthesis?
Q. Eco-Friendly Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
